molecular formula C20H27N3O4S B11053090 methyl N-({[5-(4-hydroxybenzyl)-4-methyl-1H-imidazol-2-yl]sulfanyl}acetyl)leucinate

methyl N-({[5-(4-hydroxybenzyl)-4-methyl-1H-imidazol-2-yl]sulfanyl}acetyl)leucinate

Cat. No.: B11053090
M. Wt: 405.5 g/mol
InChI Key: FJSSKVLGFCCJMD-UHFFFAOYSA-N
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Description

METHYL 2-[(2-{[5-(4-HYDROXYBENZYL)-4-METHYL-1H-IMIDAZOL-2-YL]SULFANYL}ACETYL)AMINO]-4-METHYLPENTANOATE is a complex organic compound that features a unique structure combining an imidazole ring, a hydroxybenzyl group, and a methyl ester. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[(2-{[5-(4-HYDROXYBENZYL)-4-METHYL-1H-IMIDAZOL-2-YL]SULFANYL}ACETYL)AMINO]-4-METHYLPENTANOATE typically involves multiple steps, starting with the preparation of the imidazole ring. The imidazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The hydroxybenzyl group is then introduced via a substitution reaction, followed by the attachment of the methyl ester group through esterification reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

METHYL 2-[(2-{[5-(4-HYDROXYBENZYL)-4-METHYL-1H-IMIDAZOL-2-YL]SULFANYL}ACETYL)AMINO]-4-METHYLPENTANOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxybenzyl group would yield quinones, while reduction of the imidazole ring would produce dihydroimidazole derivatives .

Scientific Research Applications

METHYL 2-[(2-{[5-(4-HYDROXYBENZYL)-4-METHYL-1H-IMIDAZOL-2-YL]SULFANYL}ACETYL)AMINO]-4-METHYLPENTANOATE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and inflammatory conditions.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of METHYL 2-[(2-{[5-(4-HYDROXYBENZYL)-4-METHYL-1H-IMIDAZOL-2-YL]SULFANYL}ACETYL)AMINO]-4-METHYLPENTANOATE involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The hydroxybenzyl group may contribute to the compound’s antioxidant properties by scavenging free radicals .

Comparison with Similar Compounds

Similar Compounds

    METHYL 2-[(2-{[5-(4-METHOXYBENZYL)-4-METHYL-1H-IMIDAZOL-2-YL]SULFANYL}ACETYL)AMINO]-4-METHYLPENTANOATE: Similar structure but with a methoxy group instead of a hydroxy group.

    METHYL 2-[(2-{[5-(4-CHLOROBENZYL)-4-METHYL-1H-IMIDAZOL-2-YL]SULFANYL}ACETYL)AMINO]-4-METHYLPENTANOATE: Similar structure but with a chloro group instead of a hydroxy group.

Uniqueness

The uniqueness of METHYL 2-[(2-{[5-(4-HYDROXYBENZYL)-4-METHYL-1H-IMIDAZOL-2-YL]SULFANYL}ACETYL)AMINO]-4-METHYLPENTANOATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the hydroxybenzyl group and the imidazole ring allows for a wide range of interactions and reactions, making it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C20H27N3O4S

Molecular Weight

405.5 g/mol

IUPAC Name

methyl 2-[[2-[[4-[(4-hydroxyphenyl)methyl]-5-methyl-1H-imidazol-2-yl]sulfanyl]acetyl]amino]-4-methylpentanoate

InChI

InChI=1S/C20H27N3O4S/c1-12(2)9-17(19(26)27-4)22-18(25)11-28-20-21-13(3)16(23-20)10-14-5-7-15(24)8-6-14/h5-8,12,17,24H,9-11H2,1-4H3,(H,21,23)(H,22,25)

InChI Key

FJSSKVLGFCCJMD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N1)SCC(=O)NC(CC(C)C)C(=O)OC)CC2=CC=C(C=C2)O

Origin of Product

United States

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